N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 5-methylfuran-2-carbaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 5-chloro-2-methoxyaniline with 5-methylfuran-2-carbaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Amidation: The final step involves the reaction of the amine with ethyl chloroacetate to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Industry: The compound is investigated for its use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, leading to inhibition of their activity.
Pathways Involved: It may interfere with signaling pathways such as the NF-κB pathway, which is crucial in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxyethyl]ethanediamide
- N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]propandiamide
Uniqueness
N’-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide is unique due to the presence of both a chloro-substituted aromatic ring and a furan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-9-3-5-14(24-9)12(20)8-18-15(21)16(22)19-11-7-10(17)4-6-13(11)23-2/h3-7,12,20H,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOAUZIOITGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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